molecular formula C12H20O3 B13960504 (2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 790648-13-4

(2-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid

Cat. No.: B13960504
CAS No.: 790648-13-4
M. Wt: 212.28 g/mol
InChI Key: HBWSRVTVYLQCPC-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- is a complex organic compound with a unique bicyclic structure This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- typically involves multiple steps. One common method starts with the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid synthesis of bicyclo[2.2.1]heptane derivatives under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, which are optimized for yield and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of high-quality bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl-.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been identified as a CXCR2 selective antagonist, exhibiting good antagonistic activity and selectivity . This interaction with CXCR2 receptors is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]heptane-2-acetic acid, 2-hydroxy-1,7,7-trimethyl- is unique due to its specific functional groups and the stability conferred by its bicyclic structure. This uniqueness makes it particularly valuable in research and industrial applications.

Properties

CAS No.

790648-13-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-(2-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C12H20O3/c1-10(2)8-4-5-11(10,3)12(15,6-8)7-9(13)14/h8,15H,4-7H2,1-3H3,(H,13,14)

InChI Key

HBWSRVTVYLQCPC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)(CC(=O)O)O)C)C

Origin of Product

United States

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